
1-(3-Fluoropyridin-2-YL)cyclopropanamine 2hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Fluoropyridin-2-YL)cyclopropanamine dihydrochloride is a chemical compound with the molecular formula C8H9FN2. It is a derivative of cyclopropanamine, featuring a fluoropyridinyl group attached to the cyclopropane ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluoropyridin-2-YL)cyclopropanamine dihydrochloride typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid reagent.
Introduction of the Fluoropyridinyl Group: The fluoropyridinyl group can be introduced through a nucleophilic substitution reaction, where a suitable fluoropyridine derivative reacts with the cyclopropane intermediate.
Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
化学反応の分析
Types of Reactions: 1-(3-Fluoropyridin-2-YL)cyclopropanamine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluoropyridinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may result in the formation of new derivatives with different functional groups .
科学的研究の応用
1-(3-Fluoropyridin-2-YL)cyclopropanamine dihydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 1-(3-Fluoropyridin-2-YL)cyclopropanamine dihydrochloride involves its interaction with specific molecular targets. The fluoropyridinyl group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The cyclopropane ring provides structural rigidity, which can enhance binding affinity and specificity .
類似化合物との比較
1-(3-Fluoropyridin-2-YL)cyclopropanamine: This compound is similar but lacks the dihydrochloride salt form.
1-(3-Chloropyridin-2-YL)cyclopropanamine: This compound features a chloropyridinyl group instead of a fluoropyridinyl group.
1-(3-Bromopyridin-2-YL)cyclopropanamine: This compound features a bromopyridinyl group instead of a fluoropyridinyl group.
Uniqueness: 1-(3-Fluoropyridin-2-YL)cyclopropanamine dihydrochloride is unique due to the presence of the fluoropyridinyl group, which can enhance its chemical reactivity and binding properties. The dihydrochloride salt form also improves its solubility and stability, making it more suitable for various applications .
特性
分子式 |
C8H11Cl2FN2 |
|---|---|
分子量 |
225.09 g/mol |
IUPAC名 |
1-(3-fluoropyridin-2-yl)cyclopropan-1-amine;dihydrochloride |
InChI |
InChI=1S/C8H9FN2.2ClH/c9-6-2-1-5-11-7(6)8(10)3-4-8;;/h1-2,5H,3-4,10H2;2*1H |
InChIキー |
WIJYXEYNEBTIPZ-UHFFFAOYSA-N |
正規SMILES |
C1CC1(C2=C(C=CC=N2)F)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




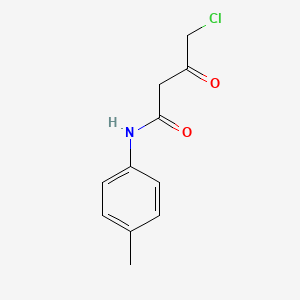
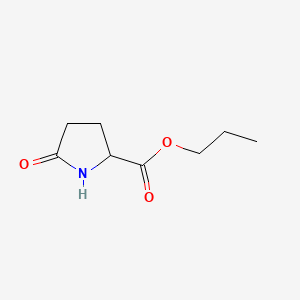


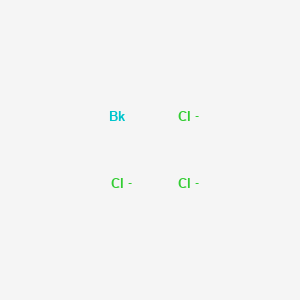


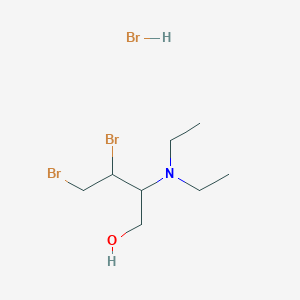
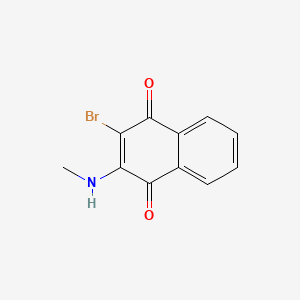

![5-Benzocyclooctenepropanoic acid, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-5,6,7,8,9,10-hexahydro-5-Methyl-](/img/structure/B12644306.png)
![Methyl 7-(3-cyanophenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12644313.png)
